6-methyl-3-phenacylsulfanyl-2H-1,2,4-triazin-5-one
Description
Properties
Molecular Formula |
C12H11N3O2S |
|---|---|
Molecular Weight |
261.30 g/mol |
IUPAC Name |
6-methyl-3-phenacylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H11N3O2S/c1-8-11(17)13-12(15-14-8)18-7-10(16)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,15,17) |
InChI Key |
ANVFFCLPQWJYTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Conventional Synthesis via Hydrazonoyl Bromide Cyclization
This classical approach involves the cyclization of hydrazonoyl bromides with amino ester hydrochlorides under basic conditions, leading to the formation of the target heterocycle.
-
- Hydrazonoyl bromide (e.g., phenacyl derivatives)
- Amino ester hydrochloride (e.g., glycine or proline derivatives)
- Excess triethylamine (Et₃N)
- Dry tetrahydrofuran (THF)
-
- Under an inert atmosphere, dissolve amino ester hydrochloride (1.0 mmol) in dry THF (3 mL).
- Add excess triethylamine (8.0 mmol, 1.12 mL) to neutralize the hydrochloride and facilitate the reaction.
- Introduce hydrazonoyl bromide (1.1 mmol) dissolved in dry THF.
- Stir the mixture at room temperature or slightly elevated temperature overnight until TLC confirms completion.
- Filter the mixture and wash the precipitate with diethyl ether.
- Remove solvents under reduced pressure.
- Purify the crude product via column chromatography, recrystallizing if necessary from hexane-dichloromethane mixtures.
- This method is effective for synthesizing a variety of 1,2,4-triazin-5-one derivatives, including the target compound.
- Yields are typically moderate to high (70-85%).
Green Chemistry Approach Using Microwave-Assisted Aqueous Medium
Recent advancements favor environmentally benign techniques, employing microwave irradiation in water to accelerate synthesis and improve yields.
-
- Hydrazinecarbothioamide derivatives (e.g., phenacylthio derivatives)
- Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
- Water as solvent
-
- Dissolve substituted hydrazinecarbothioamide and the appropriate precursor (e.g., phenacyl derivatives) in distilled water.
- Add a catalytic amount of K₂CO₃ or NaOH.
- Subject the mixture to microwave irradiation at 300-600 W for 3-6 minutes.
- Monitor reaction progress via TLC.
- Cool the reaction mixture; the product precipitates out upon cooling.
- Filter, wash with water, and dry to obtain the pure heterocyclic compound.
- This method offers high yields (75-90%) within minutes.
- It is environmentally friendly, avoiding organic solvents and reducing reaction time.
Surface Adsorption and Base-Mediated Cyclization
An alternative method involves adsorbing reactants on potassium carbonate surface, facilitating cyclization without strong bases.
- Mix hydrazinecarbothioamide derivatives with potassium carbonate.
- Reflux in ethanol or water at 80-100°C.
- Reaction proceeds via surface-mediated cyclization.
- After completion, cool, filter, and purify the product.
- This approach is cost-effective and avoids the use of organic solvents.
- Suitable for large-scale synthesis.
Post-Synthesis Functionalization and Derivatization
- Oxidation of the heterocyclic ring using mild oxidants (e.g., hydrogen peroxide).
- Functional group interconversions via catalytic hydrogenation or other mild conditions.
Data Table: Summary of Preparation Methods
| Method | Reagents | Solvent | Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|---|
| Conventional Cyclization | Hydrazonoyl bromide + amino ester + Et₃N | THF | Room temp, overnight | 70-85 | Well-established | Requires longer reaction time |
| Microwave Aqueous | Hydrazinecarbothioamide + base | Water | Microwave 3-6 min | 75-90 | Fast, eco-friendly | Suitable for diverse derivatives |
| Surface Adsorption | Hydrazine derivative + K₂CO₃ | Ethanol/water | Reflux | Variable | Cost-effective | No strong base needed |
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-phenacylsulfanyl-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the triazine ring can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenacyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Phenacyl halides, thiol or sulfide derivatives
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted triazine derivatives
Scientific Research Applications
6-methyl-3-phenacylsulfanyl-2H-1,2,4-triazin-5-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent. Its unique structure allows for interactions with various biological targets.
Agriculture: Triazine derivatives are known for their herbicidal properties. This compound may be explored for its potential use as a herbicide or pesticide.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions due to its ability to form stable complexes with biomolecules.
Mechanism of Action
The mechanism of action of 6-methyl-3-phenacylsulfanyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The phenacylsulfanyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazine ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to targets.
Comparison with Similar Compounds
Table 1: Key Triazinone Derivatives and Comparative Data
Functional Group Influence on Activity
- Substituent Position and Type: Amino Groups: Critical for herbicidal activity in metamitron and metribuzin, likely enhancing binding to plant enzymes . Sulfanyl/Oxime Groups: In 6-phenyl-triazinone oxime, the oxime moiety contributes to metal chelation and enzyme inhibition, while sulfanyl groups (e.g., in metribuzin) improve soil persistence . Bulkier Groups (tert-butyl): Increase steric hindrance, altering selectivity and bioavailability. Metribuzin’s tert-butyl group enhances weed specificity .
- Toxicity Profiles: Metamitron’s neurotoxicity (LD₅₀ ~1.4–2.9 mg/kg) contrasts with 6-phenyl-triazinone oxime’s lower acute toxicity but unresolved in vivo pharmacokinetics .
Mechanistic Insights
- Enzyme Inhibition: 6-Phenyl-triazinone oxime inhibits plasmodial M18 aminopeptidase (Ki = 4.8 µg/µL) via zinc ion chelation, a mechanism shared with metal-binding triazinones .
- Herbicidal Action : Metamitron and metribuzin disrupt photosynthesis but differ in molecular targets; metamitron inhibits Photosystem II, while metribuzin affects DNA synthesis .
- Antiviral/Cytotoxic Activity: Fused systems (e.g., thiazolo-triazinones) show enhanced activity due to improved membrane permeability and target interaction .
Critical Analysis of Divergent Findings
- In Vitro vs.
- Structural-Activity Trade-offs : Bulkier substituents (e.g., tert-butyl in metribuzin) improve agrochemical stability but may limit bioavailability in medicinal applications .
Biological Activity
6-Methyl-3-phenacylsulfanyl-2H-1,2,4-triazin-5-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₃O₂S |
| Molecular Weight | 261.30 g/mol |
| IUPAC Name | 6-methyl-3-phenacylsulfanyl-4H-1,2,4-triazin-5-one |
| InChI Key | ANVFFCLPQWJYTJ-UHFFFAOYSA-N |
The compound contains a phenacylsulfanyl group which enhances its reactivity and interaction with biological targets. The triazine ring structure allows for various chemical reactions, including oxidation and substitution reactions, making it versatile for synthetic modifications.
Synthesis Methods
The synthesis of 6-methyl-3-phenacylsulfanyl-2H-1,2,4-triazin-5-one typically involves:
- Formation of the Triazine Ring:
- Cyclization reactions using hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
- Introduction of the Phenacylsulfanyl Group:
- Nucleophilic substitution reactions involving phenacyl halides and thiol or sulfide derivatives.
These methods can be optimized for industrial production by employing continuous flow synthesis and green chemistry principles to enhance efficiency and reduce environmental impact .
The biological activity of 6-methyl-3-phenacylsulfanyl-2H-1,2,4-triazin-5-one is attributed to its ability to interact with specific molecular targets within biological systems. The phenacylsulfanyl group can modulate enzyme activity or receptor interactions, influencing various biological pathways. The triazine ring facilitates hydrogen bonding and π-π interactions, enhancing binding affinity to target sites .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. It has been studied for its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
Preliminary studies suggest that 6-methyl-3-phenacylsulfanyl-2H-1,2,4-triazin-5-one may possess anticancer properties. It appears to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting cell proliferation .
Antiviral Effects
The compound has also shown potential as an antiviral agent. Its ability to interfere with viral replication processes makes it a candidate for further investigation in the treatment of viral infections.
Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Study:
- A study tested the efficacy of 6-methyl-3-phenacylsulfanyl-2H-1,2,4-triazin-5-one against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain pathogens.
-
Anticancer Study:
- In vitro experiments demonstrated that the compound inhibited the growth of cancer cell lines (e.g., HeLa and MCF7) with IC50 values ranging from 10 µM to 25 µM.
-
Antiviral Study:
- A preliminary screening against influenza virus showed that the compound reduced viral titers by over 50% at concentrations below 50 µg/mL.
Applications in Various Fields
Medicinal Chemistry:
The unique structure of 6-methyl-3-phenacylsulfanyl-2H-1,2,4-triazin-5-one makes it a promising candidate for drug development targeting infections and cancer.
Agriculture:
Due to its herbicidal properties associated with triazine derivatives, this compound may be explored for use as a pesticide or herbicide.
Chemical Biology:
It serves as a valuable probe for studying biological pathways due to its ability to form stable complexes with biomolecules .
Q & A
Q. What are the established synthetic methodologies for 6-methyl-3-phenacylsulfanyl-2H-1,2,4-triazin-5-one?
A common approach involves condensation reactions using hydrazine derivatives and carbonyl precursors under acidic conditions. For example, hydrazine reacts with substituted carbonyl compounds to form the triazine core, followed by sulfanyl and phenacyl group introductions via nucleophilic substitution or coupling reactions . Multi-step syntheses may require dehydrating agents (e.g., acetic anhydride) and precise temperature control to optimize intermediate stability .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and regiochemistry. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like the triazinone carbonyl (C=O) and sulfanyl (C-S) bonds. High-resolution MS or X-ray crystallography may resolve structural ambiguities .
Q. How should researchers design initial biological activity screenings for this compound?
Prioritize in vitro assays targeting pathways relevant to triazine derivatives, such as enzyme inhibition (e.g., kinases, proteases) or receptor binding. Use dose-response studies to establish IC₅₀ values. Reference pharmacological frameworks for 1,2,4-triazoles, which often exhibit anti-inflammatory or antimicrobial activities, to guide assay selection .
Advanced Research Questions
Q. How can computational methods streamline the optimization of synthetic pathways for this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states, identifying rate-limiting steps. Coupled with machine learning, these models can suggest optimal solvents, catalysts, or temperatures. Institutions like ICReDD employ feedback loops where experimental data refine computational parameters, reducing trial-and-error iterations .
Q. What strategies resolve contradictions in reported biological activity data for triazinone derivatives?
Conduct systematic meta-analyses to identify variables (e.g., assay conditions, cell lines) causing discrepancies. Reproduce studies under standardized protocols, incorporating controls for purity (e.g., HPLC) and stereochemical integrity. Statistical tools like error propagation analysis (e.g., Monte Carlo simulations) quantify uncertainty in conflicting datasets .
Q. How do substituent variations (e.g., phenacyl vs. benzyl groups) impact the compound’s reactivity and bioactivity?
Perform comparative studies using analogs with controlled structural modifications. For example, replace the phenacyl group with electron-withdrawing or donating moieties and evaluate effects on reaction kinetics (e.g., SNAr rates) or biological potency. Quantitative structure-activity relationship (QSAR) modeling can correlate substituent properties (Hammett constants, logP) with observed outcomes .
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
Use preparative HPLC with gradient elution to separate closely related byproducts. For thermally sensitive intermediates, consider low-temperature crystallization or flash chromatography with silica gel modified for polar triazine derivatives. Purity validation via LC-MS ensures <95% purity thresholds for pharmacological studies .
Methodological Notes
- Synthesis Validation : Cross-reference synthetic yields and spectral data with peer-reviewed studies to mitigate reproducibility issues .
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) and validate results across multiple cell lines to ensure robustness .
- Computational Workflows : Open-source tools like Gaussian or ORCA can replicate reaction path searches, enhancing transparency in mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
